molecular formula C9H16INO2S B2434579 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide CAS No. 52084-19-2

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B2434579
CAS No.: 52084-19-2
M. Wt: 329.2
InChI Key: JCPQHGYWOFNMGP-UHFFFAOYSA-M
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Description

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a synthetic organic compound with a unique structure that includes a thiazolium ring

Properties

IUPAC Name

1-[5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium-2-yl]ethanol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2S.HI/c1-6-8(4-5-11)13-9(7(2)12)10(6)3;/h7,11-12H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPQHGYWOFNMGP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=[N+]1C)C(C)O)CCO.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation of 5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole

The precursor 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole (Compound 1) undergoes O-alkylation with alkyl halides (e.g., 1-iododecane, 1-bromoheptane) under PTC conditions. Key parameters include:

  • Catalysts : Aliquat 336 or 18-Crown-6 (0.17 mmol per 3.5 mmol substrate).
  • Base : Potassium hydroxide (5 eq. relative to substrate).
  • Solvent : Dry benzene or acetonitrile.
  • Reaction Time : 2–24 hours under reflux.

For example, O-alkylation with 1-iododecane yields 5-(2-decyloxyethyl)-4-methyl-1,3-thiazole (Compound 3) in 69–83% yield.

N-Alkylation to Form Thiazolium Salts

The O-alkylated thiazole is subsequently quaternized via N-alkylation with alkyl halides (e.g., iodomethane, 1-iododecane):

  • Conditions : Reflux in acetonitrile or ether for 8–24 hours.
  • Stoichiometry : Equimolar alkyl halide and thiazole derivative.

For instance, reacting Compound 3 with iodomethane produces 5-(2-decyloxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide (Compound 10) in 45% yield after crystallization.

Optimization of Reaction Parameters

Catalyst Selection

Phase transfer catalysts significantly influence O-alkylation efficiency:

Catalyst Yield of Compound 3 (%)
Aliquat 336 69
18-Crown-6 83

Data from indicate that 18-Crown-6 enhances nucleophilic displacement by improving alkoxide accessibility.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) favor N-alkylation kinetics, while nonpolar solvents (e.g., benzene) minimize side reactions during O-alkylation. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in quaternization steps.

Spectral Validation

1H NMR and 13C NMR are indispensable for structural confirmation:

  • 1H NMR : Methyl groups (δ 2.36–2.52 ppm), α-CH2 (δ 3.00–3.08 ppm), and N+CH3 (δ 4.39–4.40 ppm).
  • 13C NMR : Thiazolium carbons (δ 135–157 ppm), OCH2 (δ 65–68 ppm).

Challenges in Dual Hydroxyethyl Substitution

Introducing a second hydroxyethyl group at position 2 remains undocumented in the literature. Potential hurdles include:

  • Steric Hindrance : Methyl and hydroxyethyl groups at positions 3, 4, and 5 may impede further substitution.
  • Oxidation Risks : Hydroxyethyl groups are prone to oxidation under strong alkylation conditions.

Hypothetical routes might involve protecting group strategies (e.g., silylation) or stepwise alkylation, though no experimental precedents exist.

Purity and Analytical Benchmarks

Elemental Analysis

Accepted tolerances for C, H, N, and S content are ±0.3% versus theoretical values. For example:

Compound C (%) Found/Calc H (%) Found/Calc
10 47.89/48.00 7.57/7.58

Chromatographic Purity

Liquid chromatography–mass spectrometry (LC–MS) confirms molecular ion peaks (e.g., m/z 299 for [M – I]+ in Compound 10).

Biological Relevance and Applications

While the target compound’s bioactivity is unstudied, analogs exhibit:

  • Anticancer Activity : 3,4-Dimethyl-5-(2-undecyloxyethyl)thiazolium iodide inhibits sarcoma S-180 growth in vivo (40–60% tumor suppression).
  • Antimicrobial Effects : Minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Chemical Reactions Analysis

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its thiazolium structure allows it to act as a catalyst in certain chemical transformations. The following table summarizes its role in different synthetic pathways:

Reaction Type Application
Oxidation Converts to sulfoxides or sulfones using oxidizing agents.
Reduction Forms thiazolidine derivatives via reduction reactions.
Substitution Engages in nucleophilic substitution at hydroxyethyl groups.

Research indicates that 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Antifungal Activity : The compound has been evaluated for its antifungal properties in vitro.

A notable case study demonstrated its efficacy against Candida albicans, where it inhibited fungal growth significantly compared to control groups.

Medicinal Applications

The compound is under investigation for its therapeutic potential in treating various diseases:

  • Cancer Research : It has been studied for its effects on cancer cell lines, showing promise in inhibiting proliferation in human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells .
    Cell Line Inhibition (%) Reference
    HepG-265%
    A-54970%

Industrial Applications

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it valuable for synthesizing other compounds with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets. The hydroxyethyl groups and the thiazolium ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide include:

Biological Activity

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide (commonly referred to as thiazolium iodide) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and pharmacological effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of thiazolium iodide is C₇H₁₂INOS. It features a thiazole ring, which is known for its biological activity. The presence of hydroxyl groups enhances its solubility and reactivity.

PropertyValue
Molecular Weight227.14 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Activity

Thiazolium iodide has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

Case Study:
A comparative study evaluated the antimicrobial efficacy of thiazolium iodide against common pathogens. The results indicated that the compound was particularly effective against Escherichia coli, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Cytotoxicity

Research has also explored the cytotoxic effects of thiazolium iodide on cancer cell lines. The compound was tested against several human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

Findings:

  • MCF-7 Cells: Thiazolium iodide exhibited an IC50 value of 30 µM after 48 hours of exposure, indicating moderate cytotoxicity.
  • PC-3 Cells: The IC50 was found to be 25 µM, suggesting a stronger effect compared to MCF-7 cells .

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.

Pharmacological Effects

Thiazolium iodide has been investigated for its pharmacological properties beyond antimicrobial and cytotoxic activities. Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further research in chronic inflammatory diseases.

Research Evidence:
In an animal model of inflammation induced by carrageenan, administration of thiazolium iodide resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the optimal synthetic routes for 2-(1-hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide?

The compound can be synthesized via sequential alkylation reactions. For example, O-alkylation under phase-transfer catalysis (PTC) conditions using 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole as a starting material, followed by N-alkylation with iodomethane or other alkylating agents. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to improve yield and purity. Chromatographic methods (TLC, HPLC) are critical for monitoring reaction progress and isolating intermediates .

Q. How can the structure and purity of this thiazolium derivative be confirmed?

  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and alkylation patterns. For example, the methyl groups at positions 3 and 4 should show distinct splitting patterns in 1H^1H-NMR.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95% by area normalization) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer activity : Test cytotoxicity against tumor cell lines (e.g., HT-1080 fibrosarcoma, MG-22A hepatoma) using MTT or SRB assays. Include normal fibroblasts (e.g., NIH 3T3) to assess selectivity.
  • Antimicrobial activity : Screen against gram-positive (e.g., S. aureus), gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans) via agar diffusion or microdilution methods .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of anticancer activity?

Perform docking simulations using software like AutoDock Vina or Schrödinger Suite. Target enzymes such as tyrosine kinases or topoisomerases based on structural homology with related thiazolium derivatives. Validate predictions with enzyme inhibition assays (e.g., ATPase activity for kinases). Pay attention to the hydroxyethyl groups, which may form hydrogen bonds with catalytic residues .

Q. How should researchers address contradictory cytotoxicity data across studies?

  • Experimental variables : Compare cell line origins (e.g., murine vs. human), culture conditions, and compound concentrations.
  • Metabolic stability : Assess compound degradation in cell media via LC-MS.
  • Synergistic effects : Test combinations with standard chemotherapeutics (e.g., doxorubicin) to identify potentiating interactions .

Q. What strategies improve the stability of thiazolium derivatives in aqueous solutions?

  • pH optimization : Thiazolium salts are prone to hydrolysis at extreme pH. Maintain pH 6–7 using phosphate or HEPES buffers.
  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose).
  • Structural modifications : Introduce electron-withdrawing groups (e.g., halogens) to reduce nucleophilic attack on the thiazolium ring .

Q. How can in vivo efficacy be evaluated for this compound?

  • Xenograft models : Implant tumor cells (e.g., S-180 sarcoma) in mice and administer the compound intraperitoneally. Monitor tumor volume and survival rates.
  • Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
  • Toxicity profiling : Evaluate liver/kidney function (ALT, creatinine) and hematological parameters .

Methodological Considerations

Q. What analytical techniques resolve structural isomers in synthetic mixtures?

  • Chiral HPLC : Use columns like Chiralpak IG-3 to separate enantiomers.
  • 2D NMR : NOESY or ROESY experiments differentiate spatial arrangements of substituents.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How can researchers validate NO-induction activity reported for related compounds?

  • Griess assay : Quantify nitrite levels in cell supernatants after treatment.
  • iNOS inhibition : Use selective inhibitors (e.g., 1400W) to confirm pathway specificity.
  • qPCR/Western blot : Measure iNOS expression at mRNA and protein levels .

Data Interpretation and Reproducibility

Q. Why might antimicrobial activity vary between gram-positive and gram-negative bacteria?

  • Membrane permeability : Gram-negative bacteria have an outer membrane limiting compound uptake. Use outer membrane permeabilizers (e.g., EDTA) to enhance activity.
  • Efflux pumps : Assess resistance mechanisms via efflux pump inhibitors (e.g., PAβN) .

Q. How to reconcile discrepancies in molecular docking predictions and experimental IC50_{50}50​ values?

  • Solvent effects : Include explicit water molecules in docking simulations.
  • Protein flexibility : Use ensemble docking with multiple receptor conformations.
  • Post-docking refinement : Apply molecular dynamics (MD) simulations to assess binding stability .

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